(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanone typically involves the reaction of 4-bromo-2,5-difluorobenzoyl chloride with cyclopropylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, and at low temperatures to ensure the stability of the reactants and products .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanone is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies to understand its interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic properties and as a reference standard in pharmaceutical testing.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. Detailed studies are required to elucidate the precise mechanisms .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: Similar in structure but with different halogen substitutions.
(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanone: Variants with different substituents on the phenyl ring.
Uniqueness
This compound is unique due to its specific combination of bromine, fluorine, and cyclopropyl groups, which confer distinct chemical and physical properties. These properties make it valuable in specialized research and industrial applications .
Properties
IUPAC Name |
(4-bromo-2,5-difluorophenyl)-cyclopropylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2O/c11-7-4-8(12)6(3-9(7)13)10(14)5-1-2-5/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZZXSLQYPJAHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=C(C=C2F)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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